4-シクロプロピル-1-オキサ-4,9-ジアザスピロ[5.5]ウンデカン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique spirocyclic structure. This compound contains a diazaspiro ring system, which makes it an interesting molecule for various scientific studies.
科学的研究の応用
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia. The σ1R is involved in modulating the function of other receptors, while the MOR is a key target for opioid analgesics.
Mode of Action
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for the σ1R and MOR . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR to produce analgesic effects and blocks the σ1R to modulate pain perception.
Biochemical Pathways
The exact biochemical pathways affected by 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5It is known that activation of the mor can inhibit the release of pain neurotransmitters, while blocking the σ1r can modulate the function of other receptors involved in pain perception .
Pharmacokinetics
The pharmacokinetic properties of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5Its predicted properties include aboiling point of 397.4±42.0 °C , a density of 1.21±0.1 g/cm3 , and a pKa of 10.11±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The dual action of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane at the MOR and σ1R results in potent analgesic activity . Its MOR agonism produces analgesia, while its σ1R antagonism modulates pain perception . This dual action may result in more effective pain relief compared to drugs that target only one of these receptors.
Action Environment
The action, efficacy, and stability of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Other factors such as pH and temperature can also affect its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable oxirane derivative can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
- 4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
生物活性
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article reviews the synthesis, structure-activity relationships (SAR), and biological implications of this compound, drawing from diverse research findings.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- CAS Number : 1375142-88-3
Synthesis
The synthesis of 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane involves treating the hydrochloride form with sodium hydroxide in dichloromethane, yielding the compound in an 80% yield after purification steps .
Soluble Epoxide Hydrolase Inhibition
Research indicates that compounds based on the diazaspiro[5.5]undecane scaffold exhibit potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and hypertension.
Table 1: Inhibitory Activity of Related Compounds
Compound | IC50 (nM) | Reference |
---|---|---|
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane | TBD | |
2,8-Diazaspiro[4.5]decane-based urea derivative | 175.6 | |
Other diazaspiro derivatives | Varies |
The structure-activity relationship studies show that modifications to the diazaspiro framework can significantly impact sEH inhibitory potency. For instance, certain substitutions enhance binding affinity and selectivity towards human sEH compared to murine models.
Pharmacokinetics and Bioavailability
In vivo studies have demonstrated that derivatives of this compound possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. For example, one study reported that a related compound exhibited effective sEH inhibition and was orally active in animal models for chronic kidney disease treatment .
Case Study 1: Hypertension Treatment
In a study involving spontaneously hypertensive rats, administration of a related diazaspiro compound led to a significant reduction in blood pressure. The oral dosing at 30 mg/kg resulted in effective sEH inhibition without adverse effects on normotensive rats, showcasing the therapeutic potential of these compounds in managing hypertension .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of sEH inhibitors derived from the diazaspiro framework. The results indicated that these compounds could effectively reduce markers of inflammation in preclinical models, supporting their potential use in treating inflammatory diseases .
特性
IUPAC Name |
4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXGOZHCTVDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3(C2)CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。